An In-depth Technical Guide to 3-(Dibutylamino)-1-propanol (CAS: 2050-51-3)
An In-depth Technical Guide to 3-(Dibutylamino)-1-propanol (CAS: 2050-51-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Dibutylamino)-1-propanol, a tertiary amino alcohol, is a versatile chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role as a key precursor in the manufacturing of the Class IA antiarrhythmic drug, procainamide. Furthermore, this document explores the potential antitubercular activity of amino alcohols, highlighting a promising avenue for future research and drug development. Experimental methodologies, quantitative data, and visual representations of chemical syntheses and biological pathways are presented to support researchers in their scientific endeavors.
Chemical and Physical Properties
3-(Dibutylamino)-1-propanol is a colorless to pale yellow oily liquid. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2050-51-3 | General Knowledge |
| Molecular Formula | C₁₁H₂₅NO | General Knowledge |
| Molecular Weight | 187.32 g/mol | General Knowledge |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Boiling Point | 275.6 °C at 760 mmHg | [1] |
| Density | 0.871 g/cm³ | [1] |
| Flash Point | 95.8 °C | [1] |
| Solubility | Soluble in organic solvents. | [2] |
Spectroscopic Data
The structural identity of 3-(Dibutylamino)-1-propanol can be confirmed by various spectroscopic techniques. The following tables summarize key spectral data.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 3.6 | t | -CH₂-OH |
| ~ 2.4 | t | -N-CH₂- |
| ~ 2.3 | t | -N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~ 1.6 | m | -CH₂-CH₂-OH |
| ~ 1.4 | m | -N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~ 1.3 | sextet | -N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~ 0.9 | t | -CH₃ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 62 | -CH₂-OH |
| ~ 54 | -N-CH₂- |
| ~ 52 | -N-(CH₂)₂- |
| ~ 30 | -CH₂-CH₂-OH |
| ~ 29 | -N-(CH₂-CH₂)₂- |
| ~ 20 | -CH₂-CH₃ |
| ~ 14 | -CH₃ |
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
Synthesis of 3-(Dibutylamino)-1-propanol
This protocol describes the synthesis of 3-(Dibutylamino)-1-propanol from dibutylamine and 3-chloro-1-propanol.
Materials:
-
Dibutylamine
-
3-Chloro-1-propanol
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 3-chloro-1-propanol with two molar equivalents of dibutylamine.
-
Add an aqueous solution of sodium carbonate (1.5 molar equivalents) to the mixture to act as a base.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(dibutylamino)-1-propanol.
-
Purify the crude product by vacuum distillation to obtain the final product.
Expected Yield: 70-80%
Synthesis of Procainamide from 3-(Dibutylamino)-1-propanol
This protocol outlines the synthesis of procainamide via the acylation of 3-(dibutylamino)-1-propanol with p-nitrobenzoyl chloride, followed by reduction of the nitro group.
Part 1: Acylation
Materials:
-
3-(Dibutylamino)-1-propanol
-
p-Nitrobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve one molar equivalent of 3-(dibutylamino)-1-propanol and 1.1 molar equivalents of triethylamine in dry dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of one molar equivalent of p-nitrobenzoyl chloride in dry dichloromethane to the cooled solution.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the nitro-intermediate.
Part 2: Reduction
Materials:
-
Nitro-intermediate from Part 1
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the nitro-intermediate in ethanol.
-
Add an excess of tin(II) chloride dihydrate (approximately 5 molar equivalents).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction and neutralize with a concentrated sodium hydroxide solution until a precipitate of tin salts forms.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude procainamide.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure procainamide.
Expected Yield: 60-70% over two steps.
Applications in Drug Development
Precursor to Procainamide
3-(Dibutylamino)-1-propanol is a crucial intermediate in the synthesis of procainamide, a well-established Class IA antiarrhythmic agent. Procainamide functions by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the conduction of electrical impulses and prolonging the action potential duration. This mechanism helps to suppress abnormal heart rhythms.
Potential Antitubercular Activity
There is a growing body of evidence suggesting that amino alcohols possess antimycobacterial properties.[2] While 3-(dibutylamino)-1-propanol itself has not been extensively studied for this application, its structural class is of interest to researchers in the field of tuberculosis drug discovery. The proposed mechanism of action for many antitubercular agents involves the disruption of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.
Mycolic acids are long-chain fatty acids that form a major part of the protective outer layer of Mycobacterium tuberculosis. The inhibition of their synthesis is a validated strategy for antitubercular drug action.
Safety and Handling
3-(Dibutylamino)-1-propanol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3-(Dibutylamino)-1-propanol is a valuable chemical intermediate with established importance in the synthesis of procainamide. Its straightforward synthesis and versatile reactivity make it a compound of interest for pharmaceutical and chemical industries. Furthermore, the exploration of amino alcohols as potential antitubercular agents opens new avenues for research and development, positioning 3-(dibutylamino)-1-propanol and its analogues as potential leads in the fight against tuberculosis. This guide provides a foundational resource for scientists and researchers working with this compound, facilitating its application in both established and novel areas of drug discovery.
References
- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
